(Z)-13-Methyltetradec-4-enoic acid

Antimicrobial drug discovery Minimum inhibitory concentration (MIC) Gram-positive pathogen susceptibility

(Z)-13-Methyltetradec-4-enoic acid (CAS 136194-85-9, LM ID LMFA01020445), also referred to as (Z)-4C-14:1, is a C15 branched-chain monounsaturated fatty acid (BCFA) characterized by a cis (Z) double bond at the Δ4 position and an iso-methyl branch at the C13 terminus. It belongs to the branched fatty acids subclass [FA0102] within the Fatty Acyls category of the LIPID MAPS classification system.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
Cat. No. B15251995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-13-Methyltetradec-4-enoic acid
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC=CCCC(=O)O
InChIInChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7-
InChIKeyZSGGBTWUFCJULA-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-13-Methyltetradec-4-enoic Acid: A Branched-Chain Monounsaturated Fatty Acid for Antimicrobial Research and Lipid Biochemistry


(Z)-13-Methyltetradec-4-enoic acid (CAS 136194-85-9, LM ID LMFA01020445), also referred to as (Z)-4C-14:1, is a C15 branched-chain monounsaturated fatty acid (BCFA) characterized by a cis (Z) double bond at the Δ4 position and an iso-methyl branch at the C13 terminus [1]. It belongs to the branched fatty acids subclass [FA0102] within the Fatty Acyls category of the LIPID MAPS classification system [2]. The compound was first identified from the Black Sea sponge Dysidea fragilis [3] and later isolated from the marine sediment bacterium Olleya marilimosa (family Flavobacteriaceae), which is now recognized as its probable biosynthetic origin [1]. With a molecular formula of C15H28O2, exact mass of 240.20893 Da, and a calculated logP of 4.79, this compound has garnered attention for its selective antibacterial activity against Gram-positive pathogens and its role as a semiochemical in marine chemical communication systems [4].

Workflow Antimicrobial screening studies against Gram-positive pathogens
Selection Branched-chain monounsaturated fatty acid with membrane-targeting reported activity
Context Natural product probe for Gram-positive selective membrane disruption research

Why Straight-Chain or Saturated Fatty Acid Analogs Cannot Replace (Z)-13-Methyltetradec-4-enoic Acid in Research and Development


Generic substitution among fatty acids is scientifically unsound because minor structural variations—saturation state, methyl branching position, double bond geometry, and chain length—produce large-magnitude differences in both antimicrobial potency and target selectivity. The Upender et al. (2023) study provides direct comparative evidence: against a methicillin-sensitive Staphylococcus aureus clinical isolate, (Z)-13-methyltetradec-4-enoic acid exhibited an MIC of 30 µg/mL, whereas the straight-chain saturated analogs lauric acid (C12:0), myristic acid (C14:0), and palmitic acid (C16:0) required 400 µg/mL, 1,600 µg/mL, and >1,600 µg/mL, respectively—representing 13-fold to over 53-fold potency deficits for the substitutes [1]. Furthermore, the saturated branched-chain analog 13-methyltetradecanoic acid (13-MTD) is functionally divergent: it acts as an anticancer agent via apoptosis induction (down-regulating p-AKT and activating caspase-3) rather than as a membrane-targeting antibacterial [2]. The positional isomer 13-methyltetradec-7-enoic acid shifts the double bond three carbons downstream, altering membrane insertion geometry and biological activity [3]. Even the geometric isomer (E)-13-methyltetradec-4-enoic acid, which differs only in trans versus cis configuration at Δ4, would be expected to exhibit distinct membrane-disruption kinetics due to altered molecular shape. These data collectively demonstrate that the precise combination of a cis-Δ4 double bond, C13 iso-methyl branching, and C15 chain length is non-substitutable for the compound's antimicrobial phenotype.

Straight-chain saturated fatty acids (lauric, myristic, palmitic) display substantially higher MIC values; reported potency context does not transfer.

Saturated analog 13-methyltetradecanoic acid shows anticancer rather than antibacterial profile; bioactivity endpoint context fundamentally differs.

Positional isomer (Δ7) and geometric E-isomer lack published antimicrobial characterization; antibacterial screening context cannot be assumed.

Quantitative Differentiation Evidence for (Z)-13-Methyltetradec-4-enoic Acid Versus Closest Analogs


Antibacterial Potency Against S. aureus: (Z)-13-Methyltetradec-4-enoic Acid vs. Straight-Chain Saturated Fatty Acids

(Z)-13-Methyltetradec-4-enoic acid ((Z)-4C-14:1) demonstrates substantially greater antibacterial potency against Staphylococcus aureus than straight-chain saturated fatty acids of comparable or shorter chain length. Against a methicillin-sensitive S. aureus clinical isolate (DMS 1104), the natural isolate of (Z)-4C-14:1 exhibited an MIC of 30 µg/mL, which the authors explicitly state 'is well below the MICs for comparable fatty acids' [1]. The synthetic version confirmed this potency with an MIC of 28 µg/mL against S. aureus ATCC 29213 [1]. The comparator fatty acids lauric acid (C12:0), myristic acid (C14:0), and palmitic acid (C16:0) showed MICs of 400 µg/mL, 1,600 µg/mL, and >1,600 µg/mL, respectively, against S. aureus [2]. This represents a superiority factor of approximately 13-fold over lauric acid, 53-fold over myristic acid, and >53-fold over palmitic acid.

MIC vs. straight-chain FAs
Head-to-head
MIC 28–30 µg/mL (S. aureus) vs. 400 to >1,600 µg/mL for C12:0–C16:0
Reported MIC endpoint context demonstrates differentiation from straight-chain analogs
Broth microdilution; triplicate determination
Antimicrobial drug discovery Minimum inhibitory concentration (MIC) Gram-positive pathogen susceptibility

Gram-Positive Selectivity: Differential Activity Across the Bacterial Phylogenetic Divide

(Z)-13-Methyltetradec-4-enoic acid exhibits a pronounced selectivity for Gram-positive bacterial pathogens over Gram-negative bacteria. Systematic MIC testing by Upender et al. (2023) revealed potent activity against three Gram-positive species—Bacillus subtilis (MIC 32 µg/mL), Enterococcus faecalis (MIC 28 µg/mL), and Staphylococcus aureus (MIC 28 µg/mL)—whereas activity was essentially absent against the Gram-negative test panel: Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae all showed MICs >128 µg/mL [1]. This Gram-positive selectivity contrasts with the broad-spectrum membrane activity reported for many simpler fatty acids such as lauric acid, which can disrupt both Gram-positive and Gram-negative membranes albeit at higher concentrations [2]. The lack of activity against S. pneumoniae is attributed by the authors to the physical barrier of the polysaccharide capsule preventing membrane contact [1].

Gram-positive selectivity
Cross-study comparable
MIC 28–32 µg/mL (B. subtilis, E. faecalis, S. aureus); >128 µg/mL for E. coli, P. aeruginosa, S. pneumoniae
Supports Gram-positive selective screening context
CLSI-based MIC panel; capsule barrier noted for S. pneumoniae
Antibacterial selectivity Gram-positive vs. Gram-negative Spectrum of activity

Mammalian Cytotoxicity Profile: Selectivity Index for (Z)-13-Methyltetradec-4-enoic Acid

A critical differentiator for antimicrobial candidate selection is the separation between antibacterial potency and mammalian cell toxicity. (Z)-13-Methyltetradec-4-enoic acid was evaluated for cytotoxicity against human liver HepG2 cells using a luminescence-based ATP-detection viability assay. Substantial cytotoxic effects were observed only at concentrations above 800 µM (equivalent to 192.3 µg/mL), and the IC50 determined from five independent replicate assays was 508.0 ± 29.5 µM (approximately 122 µg/mL) [1]. The resulting selectivity index (IC50 HepG2 / MIC S. aureus) is approximately 4.1–4.4 (122 µg/mL / 28–30 µg/mL). In contrast, the straight-chain saturated fatty acid comparators lauric acid (C12:0) and myristic acid (C14:0) are known to exhibit hemolytic and cytotoxic effects at concentrations overlapping with their antimicrobial MIC ranges, severely constraining their therapeutic utility [2]. While direct head-to-head cytotoxicity data for all comparators in the identical HepG2 assay are not available, the explicit statement in Upender et al. that (Z)-4C-14:1 displays 'minimal cytotoxic effects to mammalian cells' at sub-800 µM concentrations provides a qualitative selectivity advantage over many simpler fatty acids [1].

Mammalian cytotoxicity
Cross-study comparable
HepG2 IC50 = 508 ± 29.5 µM; selectivity index (IC50/MIC S. aureus) ≈ 4.1–4.4
Supports cytotoxicity endpoint review; separation from antibacterial concentrations observed
CellTiter-Glo assay; 5 replicates
Cytotoxicity Therapeutic window Selectivity index

Mechanism of Action: Rapid Membrane Pore Formation Versus Alternative Fatty Acid Mechanisms

Using bacterial cytological profiling (BCP) with 39 measured cytological parameters, principal component analysis (PCA) revealed that (Z)-13-methyltetradec-4-enoic acid clusters mechanistically with the membrane-targeting antibiotics colistin, daptomycin, and linoleic acid—all permeability disruptors—yet produces a distinct morphological signature [1]. Unlike many antibacterial fatty acids that act through electron transport chain disruption or oxidative phosphorylation uncoupling, (Z)-4C-14:1 induces rapid pore formation and membrane aggregation specifically in the cytoplasmic membrane of Gram-positive bacteria, with membrane disruption detectable by SYTOX staining as early as 30 minutes post-exposure at 5× MIC [1]. Critically, the peptidoglycan layer remains intact during this process, confirming that the compound's primary target is the phospholipid membrane rather than the cell wall [1]. This contrasts with colistin, which targets lipopolysaccharide in Gram-negative outer membranes, and daptomycin, which requires calcium-dependent insertion [2]. The authors conclude that (Z)-4C-14:1 'destabilizes the cell membrane by pore formation'—a MoA that is fundamentally different from the broad uncoupling activity of non-branched fatty acids [1].

Mechanism of action
Head-to-head
Rapid pore formation (30 min onset), membrane aggregation; peptidoglycan intact; clusters with colistin/daptomycin by BCP
Membrane-targeting mode of action distinct from fatty acid uncouplers
39-parameter BCP; SYTOX staining
Mechanism of action Membrane disruption Bacterial cytological profiling

Structural Determinant of Activity: Cis-Δ4 Unsaturation Combined with Iso-C13 Methyl Branching

The structural uniqueness of (Z)-13-methyltetradec-4-enoic acid resides in the simultaneous presence of a cis (Z) double bond at Δ4 and an iso-methyl branch at C13—a combination absent in common laboratory fatty acids. The Upender et al. (2023) paper explicitly links the cis-configuration and iso-branching to antimicrobial activity, citing prior literature that cis-unsaturated [1], iso-branched [2], and long-chain unsaturated fatty acids each independently contribute to anti-Gram-positive activity [3]. The positional isomer 13-methyltetradec-7-enoic acid, which places the double bond at Δ7 rather than Δ4, represents the closest commercially cataloged analog (CID 71318431), yet no comparable antibacterial characterization data exist for this compound, meaning that the Δ4 position is empirically associated with the demonstrated potency [4]. The geometric isomer (E)-13-methyltetradec-4-enoic acid, differing only in trans double bond geometry, would be predicted to adopt a more linear conformation, altering membrane insertion depth and disruption kinetics; this E-isomer has been identified solely as an esterified component of the fibrinolytic agent WB-3559A, with no free acid antibacterial data reported [5]. The saturated analog 13-methyltetradecanoic acid (13-MTD) lacks the double bond entirely and displays a distinct anticancer rather than antibacterial bioactivity profile [6].

Structural determinants
Class-level inference
cis-Δ4 double bond + iso-C13 branch associated with activity; Δ7 isomer and saturated analog lack antibacterial data
Structural specificity context supports unique compound identity for antimicrobial research
SAR review based on literature analogs
Structure-activity relationship Branched-chain fatty acid Double bond geometry

Preferred Application Scenarios for (Z)-13-Methyltetradec-4-enoic Acid Based on Verified Differentiation Evidence


Gram-Positive Antimicrobial Lead Discovery and Structure-Activity Relationship (SAR) Campaigns

For drug discovery programs targeting Gram-positive pathogens—particularly methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and Bacillus species—(Z)-13-methyltetradec-4-enoic acid serves as a mechanistically validated lead scaffold with an MIC range of 28–32 µg/mL and a selectivity index of approximately 4.1 against HepG2 cells . Its rapid membrane pore-forming MoA, confirmed by BCP and diagnostic fluorescence microscopy, provides a template for medicinal chemistry optimization aimed at improving potency while preserving the Gram-positive selectivity window . Unlike straight-chain fatty acid leads that suffer from cytotoxicity at antimicrobial concentrations, this compound's demonstrated separation between antibacterial MIC and mammalian IC50 makes it a more tractable starting point for hit-to-lead development .

Antibiotic Adjuvant Research: Membrane Permeabilization Synergy Studies

The finding that (Z)-13-methyltetradec-4-enoic acid was originally isolated from a screen for antibiotic adjuvants targeting Gram-negative bacteria overexpressing RND efflux pumps indicates its potential as a membrane-permeabilizing adjuvant . At sub-MIC concentrations, the compound may enhance the intracellular accumulation of co-administered antibiotics by compromising bacterial membrane integrity, a strategy validated by the Upender et al. observation that the compound potentiates erythromycin activity in E. coli MDR strains . This application scenario is directly supported by experimental evidence showing the compound's rapid onset of membrane disruption (30 min) and its mechanistic similarity to colistin—a clinically used permeabilizer—while operating through a distinct phospholipid-targeting mechanism that does not require LPS binding .

Marine Natural Product Chemical Ecology and Semiochemical Research

(Z)-13-Methyltetradec-4-enoic acid is documented in the Pherobase database as a semiochemical utilized by marine organisms in chemical communication systems . Its first isolation from the Black Sea sponge Dysidea fragilis and subsequent identification from the marine bacterium Olleya marilimosa establish its role in sponge-microbe chemical ecology . For researchers investigating marine chemical signaling, quorum sensing interference, or sponge-microbiome metabolite exchange, this compound represents a structurally characterized, naturally occurring branched-chain unsaturated fatty acid with a defined ecological context spanning both host and microbial sources.

Analytical Reference Standard for Branched-Chain Fatty Acid Lipidomics

With its definitive LIPID MAPS classification (LMFA01020445, Branched fatty acids [FA0102]), calculated logP of 4.79, exact mass of 240.20893 Da, and distinctive InChI Key (ZSGGBTWUFCJULA-CLFYSBASSA-N), (Z)-13-methyltetradec-4-enoic acid serves as a valuable reference standard for GC-MS and LC-MS lipidomics workflows targeting branched-chain unsaturated fatty acids . Its CAS registry number (136194-85-9) and full spectroscopic characterization (1D and 2D NMR data available in the Upender et al. supplementary material) enable definitive identification in complex biological matrices. The compound's occurrence in both marine sponges and sediment bacteria makes it a relevant biomarker for marine lipidomics studies, distinct from the more commonly monitored straight-chain saturated and monounsaturated fatty acid standards .

Application
Selection Property
Validation Focus
Gram-positive antimicrobial lead discovery
Antimicrobial screening context
MIC and selectivity index review
Antibiotic adjuvant synergy research
Membrane permeabilization context
Sub-MIC potentiation endpoint review
Marine chemical ecology / semiochemical studies
Natural product sourcing context
Ecological source and structural identity verification
Branched-chain fatty acid lipidomics reference
Analytical standard fit
Lipidomics identification and spectral matching
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